

N-phenyloxolan-3-amine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *N-phenyloxolan-3-amine*

Cat. No.: B065924

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Technical Guide: N-phenyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **N-phenyloxolan-3-amine**. The structure of its hydrochloride salt is also commonly referenced in chemical databases.

Chemical Structure:

Image depicting the 2D chemical structure of **N-phenyloxolan-3-amine**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **N-phenyloxolan-3-amine** hydrochloride.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ CINO	--INVALID-LINK--
Molecular Weight	199.68 g/mol	--INVALID-LINK--
Exact Mass	199.0763918 Da	--INVALID-LINK--
Topological Polar Surface Area	21.3 Å ²	--INVALID-LINK--
Heavy Atom Count	13	--INVALID-LINK--

Synthesis Protocols

The synthesis of **N-phenyloxolan-3-amine** can be approached through several established methods for forming carbon-nitrogen bonds. Two prominent methods are Reductive Amination and Buchwald-Hartwig Amination.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of **N-phenyloxolan-3-amine** via reductive amination of oxolan-3-one with aniline.

Materials:

- Oxolan-3-one (1 equivalent)
- Aniline (1-1.2 equivalents)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents)
- Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Dichloromethane or Ethyl acetate for extraction
- Silica gel for column chromatography

Procedure:

- To a solution of oxolan-3-one in the chosen solvent (DCE or THF), add aniline followed by a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Add sodium triacetoxyborohydride portion-wise to the reaction mixture. It is important to control the temperature as the reaction can be exothermic.
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N-phenyloxolan-3-amine**.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.^[1] This method could be employed by coupling a 3-halooxolane

(e.g., 3-bromooxolane) or an oxolan-3-yl triflate with aniline in the presence of a palladium catalyst and a suitable phosphine ligand.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **N-phenyloxolan-3-amine** via reductive amination.

Caption: General workflow for the synthesis of **N-phenyloxolan-3-amine** via reductive amination.

Biological Activity

While specific biological activity data for **N-phenyloxolan-3-amine** is not extensively available in the public domain, amine-containing compounds are known to possess a wide range of biological activities. Derivatives of N-substituted amines and related heterocyclic structures have been investigated for various therapeutic applications. For instance, some N-substituted amine derivatives have been evaluated as cholesteryl ester transfer protein (CETP) inhibitors, and others as tubulin polymerization inhibitors.[2][3] Further screening and biological evaluation of **N-phenyloxolan-3-amine** would be necessary to determine its specific pharmacological profile.

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References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [N-phenyloxolan-3-amine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065924#n-phenyloxolan-3-amine-iupac-name-and-structure]

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